molecular formula C8H11NO B145764 2-Amino-4,6-dimethylphenol CAS No. 41458-65-5

2-Amino-4,6-dimethylphenol

Cat. No.: B145764
CAS No.: 41458-65-5
M. Wt: 137.18 g/mol
InChI Key: GISWNAMJAQRJPC-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of amino and methyl groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethylphenol typically involves the nitration of 2,4-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the para position relative to the hydroxyl group. This is followed by catalytic hydrogenation to convert the nitro group to an amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct amination of 2,4-dimethylphenol using ammonia in the presence of a catalyst under high temperature and pressure conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.

    Substitution: Electrophilic substitution reactions are common for this compound, where the amino and hydroxyl groups can be substituted with other functional groups. Halogenation and nitration are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alkylamines and other reduced derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

2-Amino-4,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of high-performance engineering plastics and as a precursor in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-4-methylphenol
  • 2-Amino-6-methylphenol
  • 4-Amino-2,6-dimethylphenol

Comparison: 2-Amino-4,6-dimethylphenol is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties. Compared to 2-Amino-4-methylphenol and 2-Amino-6-methylphenol, it has enhanced stability and reactivity due to the symmetrical placement of the methyl groups. This makes it more suitable for certain industrial applications, such as the synthesis of high-performance polymers.

Properties

IUPAC Name

2-amino-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWNAMJAQRJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068315
Record name Phenol, 2-amino-4,6-dimethyl-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41458-65-5
Record name 2-Amino-4,6-dimethylphenol
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Record name 6-Amino-2,4-xylenol
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Record name 41458-65-5
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Record name Phenol, 2-amino-4,6-dimethyl-
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Record name Phenol, 2-amino-4,6-dimethyl-
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Record name 6-amino-2,4-xylenol
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Record name 6-AMINO-2,4-XYLENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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